Ethyl 5-fluoro-2-hydroxybenzoate

Description

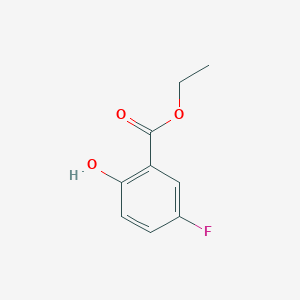

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHMRMAZCHHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382492 | |

| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-12-9 | |

| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate

Abstract: Ethyl 5-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, an important structural motif in medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, detailed analytical characterization, and its applications in research and drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound, also known as ethyl 5-fluorosalicylate, is an aromatic ester. The structure consists of a benzene ring substituted with a hydroxyl group, an ethyl ester group, and a fluorine atom. The hydroxyl and ester groups are ortho to each other, while the fluorine atom is in the para position relative to the hydroxyl group.

Molecular Structure:

(Note: A 2D chemical structure image would be placed here in a final document.)

(Note: A 2D chemical structure image would be placed here in a final document.)

The fluorine atom at the C5 position significantly influences the molecule's electronic properties. It is a strongly electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, ethyl salicylate. This modification can alter binding affinities in biological targets and affect metabolic stability, making it a point of interest for drug design.

Physicochemical Data Summary:

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Fluoro-2-hydroxybenzoic acid ethyl ester | [1] |

| CAS Number | 443-12-9 | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | (Not specified, likely a solid or liquid) | N/A |

| Boiling Point | 145-147 °C at 60 Torr | [1] |

| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [1] |

| Density | ~1.257 g/cm³ | [1] |

Synthesis and Purification: A Validated Protocol

The most common and straightforward method for preparing this compound is through the Fischer esterification of its parent carboxylic acid, 5-fluorosalicylic acid. This acid-catalyzed reaction with ethanol is a classic and reliable method for obtaining high yields of the desired ester.[2]

Causality in Experimental Design:

The choice of a strong acid catalyst, such as sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically performed under reflux to increase the reaction rate. Since esterification is a reversible reaction, using an excess of one reagent (in this case, ethanol, which also serves as the solvent) helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

Reagents & Equipment:

-

5-Fluorosalicylic acid (1.0 eq)

-

Anhydrous Ethanol (serves as solvent and reagent, ~10-20 fold excess)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluorosalicylic acid (e.g., 10.0 g, 64.05 mmol).

-

Reagent Addition: Add an excess of anhydrous ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or ice (~200 mL).

-

Workup - Neutralization: The product may precipitate or form an oil. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are critical. Standard analytical techniques such as NMR, IR, and Mass Spectrometry are employed.

| Technique | Expected Data Features |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).- Ethyl Group: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[3]- Hydroxyl Proton: A broad singlet, whose chemical shift is concentration-dependent. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.- Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant.- Ethyl Group Carbons: Two signals in the aliphatic region. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3100-3500 cm⁻¹ (phenolic OH).- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ (ester carbonyl).- C-F Stretch: An absorption in the fingerprint region, typically around 1100-1250 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184.16). |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The 2-hydroxybenzoic acid scaffold is a privileged structure in drug discovery, known for its role in anti-inflammatory drugs and other therapeutic agents.[4] The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Role as a Synthetic Building Block

The compound's three functional groups—phenolic hydroxyl, ester, and the fluorinated aromatic ring—offer multiple handles for chemical modification.

-

The hydroxyl group can be alkylated, acylated, or used in coupling reactions.

-

The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide.

-

The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Derivatives of fluorinated salicylic acids are investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, and in the development of selective enzyme inhibitors.[5][6] For instance, halogenated salicylates have been incorporated into novel sulfonamides to explore their antimicrobial activities.[7]

Example Synthetic Pathway Diagram

This diagram illustrates how this compound can be used as a starting material for a hypothetical drug candidate.

Caption: Use as a precursor in a multi-step synthesis.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye damage/irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its preparation via Fischer esterification is a robust and scalable process. The presence of the fluorine atom imparts unique chemical and physical properties that are highly desirable in the design of new pharmaceutical compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage this versatile molecule in their work.

References

-

Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]

-

118-61-6 Ethyl salicylate C9H10O3, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]

-

2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480. PubChem. [Link]

-

ethyl salicylate, 118-61-6. The Good Scents Company. [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

decanoic acid, 334-48-5. The Good Scents Company. [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

n-Decanoic acid - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Esterification of salicylic acid.

-

I DONNEES DEMOGRAPHIQUES. Université d'Orléans. [Link]

-

Capric acid. Wikipedia. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-fluoro-2-hydroxybenzoate molecular weight

An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic ester belonging to the salicylate family. As a functionalized benzene derivative, it serves as a valuable and versatile building block in organic synthesis. The strategic placement of the fluorine atom, hydroxyl group, and ethyl ester moiety on the aromatic ring imparts unique physicochemical properties that make it a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. The electron-withdrawing nature of fluorine can profoundly influence molecular interactions, metabolic stability, and binding affinity to biological targets, making fluorinated analogues of bioactive compounds a cornerstone of modern pharmaceutical design.[1]

This technical guide provides a comprehensive overview of this compound, beginning with its fundamental molecular characteristics. It details a robust, field-proven protocol for its synthesis via Fischer esterification and outlines a systematic workflow for its analytical characterization to ensure structural integrity and purity. Furthermore, this document explores its potential applications as a precursor in the development of novel therapeutic agents, drawing connections to the established bioactivity of related salicylate structures.

Physicochemical Properties and Molecular Characteristics

The foundational characteristics of a compound dictate its behavior in chemical and biological systems. The molecular weight, derived from its atomic composition, is a primary identifier. For this compound, the molecular formula is C₉H₉FO₃, yielding a precise molecular weight that is critical for all stoichiometric calculations in synthesis and quantitative analysis.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| CAS Number | 443-12-9 | [2] |

| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | N/A |

| Boiling Point | 145-147 °C (at 60 Torr) | [2] |

| Density | 1.257 ± 0.06 g/cm³ | [2] |

| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [2] |

| Flash Point | 108.5 ± 23.2 °C | [2] |

Synthesis Protocol: Fischer Esterification

The synthesis of this compound is most reliably achieved through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid. This acid-catalyzed reaction with ethanol is a classic, efficient, and scalable method for preparing esters. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoro-2-hydroxybenzoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).

-

Causality: Using a large excess of ethanol drives the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle. Sulfuric acid protonates the carbonyl, activating the carboxylic acid for nucleophilic attack.

-

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.

-

Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 5-fluoro-2-hydroxybenzoic acid, converting it to its water-soluble sodium salt, which facilitates its removal during extraction.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system. This step is crucial for removing any side products and residual starting materials.

Analytical Characterization Workflow

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Characterization Flow Diagram

Caption: A comprehensive workflow for the analytical validation of synthesized compounds.

Detailed Analytical Protocols

-

Mass Spectrometry (MS):

-

Protocol: Analyze a dilute solution of the purified product via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum should display a prominent molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight (m/z ≈ 184.16). This provides direct evidence of the compound's elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet/thin film.

-

Expected Result: The spectrum will confirm the presence of key functional groups. Look for a broad absorption band around 3200-3400 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1680-1700 cm⁻¹ (C=O stretch of the ester), and a characteristic C-F stretching band around 1200-1250 cm⁻¹.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.

-

Expected Results:

-

¹H NMR: Will show distinct signals for the aromatic protons (3H), the phenolic hydroxyl proton (1H, often broad), and the ethyl group protons (a quartet for the -CH₂- at ~4.4 ppm and a triplet for the -CH₃ at ~1.4 ppm). The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

-

¹³C NMR: Will display nine distinct carbon signals, including the ester carbonyl (~165-170 ppm), the aromatic carbons (with the C-F bond causing a large C-F coupling constant), and the two carbons of the ethyl group.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine environment in the molecule.

-

-

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the combination of a reactive phenol, an ester that can be hydrolyzed or aminated, and a fluorine atom that enhances bioactivity and metabolic stability.

Potential Research Pathways

Caption: Key research and development pathways originating from this compound.

-

Medicinal Chemistry:

-

Anti-Inflammatory Drugs: Salicylates are the parent class of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[4] This fluorinated analogue can serve as a starting point for synthesizing novel NSAIDs with potentially improved potency or a modified side-effect profile.

-

Enzyme Inhibitors: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[5] this compound is an ideal scaffold for building a library of compounds to screen against SIRT5 and other sirtuin family members.

-

Antimicrobial Agents: The core structure can be elaborated into more complex heterocyclic systems, such as chromanes, which have shown promising activity against M. tuberculosis.[6]

-

-

Materials Science: The presence of the fluorine atom and reactive handles makes it a candidate for the synthesis of specialty polymers and functional materials where properties like thermal stability, hydrophobicity, and low surface energy are desired.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues provide a strong basis for hazard assessment. Mthis compound is classified as a skin, eye, and respiratory irritant.[7] The non-fluorinated parent, Ethyl salicylate, is listed as harmful if swallowed and a skin irritant.[8][9]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate of considerable strategic importance. Its molecular weight of 184.16 g/mol and distinct physicochemical properties, governed by its trifunctional nature, make it readily synthesizable and purifiable through standard laboratory techniques. The detailed protocols for its synthesis and characterization provided herein offer a reliable framework for its preparation and validation. Its true potential is realized in its application as a versatile building block for creating novel molecules with tailored biological activities, particularly in the pursuit of new anti-inflammatory, anti-cancer, and antimicrobial agents. This guide serves as a foundational resource for researchers aiming to leverage this compound in their advanced scientific endeavors.

References

-

5-Fluorosalicylaldehyde | C7H5FO2 . PubChem, National Institutes of Health. [Link]

-

Ethyl 2-hydroxybenzoate . Chongqing Chemdad Co., Ltd. [Link]

-

Mthis compound | C8H7FO3 . PubChem, National Institutes of Health. [Link]

-

Benzoic acid, 2-hydroxy-, ethyl ester . NIST WebBook. [Link]

-

Ethylparaben . Wikipedia. [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Center for Biotechnology Information, PMC. [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

-

Synthesis of 5-Fluoro Salicylic Acid . ResearchGate. [Link]

-

Ethyl Parahydroxybenzoate . Japanese Pharmacopoeia. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions . MDPI. [Link]

-

Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations . PubMed. [Link]

-

ethyl salicylate, 118-61-6 . The Good Scents Company. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]

- 3. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

Ethyl 5-fluoro-2-hydroxybenzoate safety data sheet

Conclusion from Read-Across: The consistent findings of skin and eye irritation across all close analogues, coupled with the acute oral toxicity of the parent ester, strongly support the GHS classification provided in Section 2. The fluorinated analogues also point towards a potential for respiratory tract irritation. There is no evidence from the available data to suggest carcinogenicity or genotoxicity. [2][14]

References

-

Capot Chemical. (2013, September 11). MSDS of 5-Fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid sodium salt. Retrieved from [Link]

-

RIFM. (2024, August 27). RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6. Retrieved from [Link]

-

Fengchen Group. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]

-

Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

Athena Enzyme Systems. (n.d.). SODIUM BENZOATE - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. capotchem.com [capotchem.com]

- 4. Mthis compound | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. athenaes.com [athenaes.com]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Ethyl 5-fluoro-2-hydroxybenzoate (CAS No. 443-12-9), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is paramount for its effective handling, characterization, and application in drug discovery and development. This document moves beyond a simple listing of data points to offer insights into the experimental context and the scientific implications of these properties.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical sciences, the physical and chemical characteristics of a molecule are foundational to its journey from a laboratory curiosity to a therapeutic agent. For a compound like this compound, a substituted aromatic ester, its physical properties dictate its behavior in various experimental and physiological environments. These properties, including melting point, boiling point, solubility, and spectral characteristics, are not mere data points; they are critical parameters that inform process chemistry, formulation development, and even preliminary assessments of bioavailability. The introduction of a fluorine atom to the salicylate scaffold can significantly alter these properties, influencing intermolecular interactions and, consequently, the material's bulk characteristics. This guide will delve into these properties, providing both the available data and the scientific rationale behind their determination and relevance.

Core Physicochemical Data

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| CAS Number | 443-12-9 | [1] |

| Boiling Point | 145-147 °C at 60 Torr | [1] |

| Solubility (calculated) | 0.53 g/L in water at 25 °C | [1] |

| Density (calculated) | 1.257 g/cm³ | [1] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical indicator of its purity and physical state under various processing conditions.

Melting Point: A Key Purity Indicator

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. It is a fundamental property used to identify a compound and assess its purity. A sharp melting point range typically indicates a high degree of purity, while a broad range can suggest the presence of impurities.

Experimental Determination of Melting Point:

Workflow for Melting Point Determination using DSC:

Caption: Workflow for Melting Point Determination by DSC.

The causality behind this experimental choice lies in the high precision and reproducibility of DSC. It provides a thermodynamic measurement of the melting transition, offering more information than a simple visual capillary method.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of a compound's volatility.

For this compound, an experimental boiling point of 145-147 °C at a reduced pressure of 60 Torr has been reported.[1] The measurement at reduced pressure is crucial for compounds that may decompose at their atmospheric boiling point. This information is vital for purification by distillation and for assessing potential losses during solvent removal under vacuum.

Solubility Profile: Implications for Formulation and Bioavailability

Solubility is a critical physicochemical parameter that influences a drug's absorption and bioavailability. The calculated water solubility of this compound is 0.53 g/L at 25 °C , indicating it is very slightly soluble in water.[1] This low aqueous solubility is a common characteristic of many organic drug intermediates and has significant implications for drug development, often necessitating the use of co-solvents or formulation strategies to enhance dissolution.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its identity and structural integrity. While experimental spectra for this compound were not found in the initial searches, this section outlines the principles and expected features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-withdrawing nature of the fluorine and the ester group, and the electron-donating hydroxyl group will influence their chemical shifts.

-

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are expected, characteristic of an ethyl ester.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached functional groups. The carbon directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant.

Standard Protocol for NMR Sample Preparation:

Caption: Standard Workflow for NMR Sample Preparation and Analysis.

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is expected due to the hydroxyl group, with the broadness resulting from hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and phenol will be present in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be observed.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is expected for the carbon-fluorine bond.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (184.16 g/mol ) should be observed.

-

Fragment Ions: Fragmentation of the molecule is expected. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or ethylene (-CH₂=CH₂). The aromatic ring will also undergo characteristic fragmentation.

Conclusion

The physical properties of this compound are integral to its successful application in research and development. This guide has provided a detailed overview of its known and expected characteristics, along with the scientific principles and experimental protocols for their determination. A thorough understanding and careful measurement of these properties will undoubtedly facilitate its use as a valuable building block in the synthesis of novel therapeutic agents.

References

Sources

Ethyl 5-fluoro-2-hydroxybenzoate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As with any high-value chemical intermediate, ensuring its integrity from procurement to application is paramount. This guide provides an in-depth analysis of the factors governing the stability of this compound. We will dissect its molecular structure to predict potential degradation pathways, outline scientifically grounded storage and handling protocols, and provide a comprehensive framework for conducting a robust stability assessment. Our objective is to equip researchers with the necessary expertise to preserve the purity and performance of this compound, thereby ensuring the reliability and reproducibility of their experimental outcomes.

Physicochemical Characteristics

A foundational understanding of a compound's physicochemical properties is essential for developing appropriate handling and storage strategies. This compound is a derivative of salicylic acid, containing an ethyl ester, a hydroxyl group, and a fluorine atom on the benzene ring.[1] These features dictate its physical and chemical behavior.

The introduction of a fluorine atom at the 5-position can influence the molecule's electronic properties, potentially impacting its reactivity and stability compared to its non-fluorinated analog, ethyl salicylate. While extensive experimental data for the fluorinated compound is not widely published, we can compile its known properties and draw logical comparisons with related structures.

Table 1: Physicochemical Properties of this compound and its Non-fluorinated Analog.

| Property | This compound | Ethyl 2-hydroxybenzoate (Ethyl Salicylate) | Rationale for Comparison |

|---|---|---|---|

| CAS Number | 443-12-9 | 118-61-6 | Direct non-fluorinated analog. |

| Molecular Formula | C₉H₉FO₃[2] | C₉H₁₀O₃[3][4] | The addition of fluorine replaces a hydrogen atom. |

| Molecular Weight | 184.16 g/mol [2] | 166.17 g/mol [3][4] | Fluorine is heavier than hydrogen. |

| Appearance | Not specified, likely a solid or liquid | Clear, colorless to light yellow liquid[1][5] | Fluorination can alter melting point. |

| Boiling Point | 145-147 °C (at 60 Torr)[2] | ~234 °C (at 760 Torr)[1][3][5] | Data at different pressures; direct comparison is difficult. |

| Solubility | Very slightly soluble in water (0.53 g/L at 25°C, calculated)[2] | Sparingly soluble in water; soluble in alcohol and ether[3][4] | The polar hydroxyl group is offset by the largely nonpolar molecule. |

| Density | ~1.257 g/cm³[2] | ~1.128 g/cm³[1][3] | Fluorine substitution generally increases density. |

Intrinsic Stability Profile & Potential Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its ester and phenolic hydroxyl functional groups. The presence of the electron-withdrawing fluorine atom can modulate the reactivity of the aromatic ring.

Caption: Key functional groups influencing the stability of this compound.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, yielding 5-fluorosalicylic acid and ethanol. The presence of moisture is a critical factor, and the degradation rate is highly dependent on pH and temperature.

-

Mechanism: Nucleophilic attack of a water molecule on the ester's carbonyl carbon. This process is significantly accelerated in alkaline conditions due to the formation of the more potent nucleophile, hydroxide (OH⁻), or in acidic conditions by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

-

Causality: Storing the compound in neutral, anhydrous conditions is crucial. Exposure to humid air or dissolution in un-buffered aqueous solutions can initiate hydrolysis. The resulting 5-fluorosalicylic acid impurity can, in some cases, auto-catalyze further degradation.

Oxidative Degradation

The phenolic hydroxyl group makes the molecule susceptible to oxidation. This is a common degradation pathway for phenols, often leading to the formation of colored impurities, such as quinone-type species.

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). The reaction proceeds via free radical intermediates.

-

Causality: To mitigate oxidative degradation, the compound should be protected from air and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or for high-purity reference standards. The use of amber vials or storage in a dark place is essential.

Photostability

Aromatic compounds, particularly those with hydroxyl substituents, can absorb UV light, leading to photolytic degradation. The non-fluorinated analog, ethyl salicylate, is known to discolor upon exposure to light.[3] It is reasonable to assume that this compound exhibits similar photosensitivity.

-

Mechanism: Absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen to form photo-oxidative products.

-

Causality: Strict light protection is mandatory. This reinforces the need for storage in amber or opaque containers. For experiments conducted in solution, minimizing exposure to ambient and UV light is a critical procedural control.

Caption: Predicted primary degradation pathways for this compound.

Recommended Storage and Handling Procedures

Based on the intrinsic stability profile, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.

-

Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage.[6] Avoid repeated freeze-thaw cycles if the material is a low-melting solid or viscous oil. For routine laboratory use, storage in a cool, dark cabinet away from heat sources is acceptable for shorter periods.

-

Atmosphere: For optimal stability, especially for reference standards or long-term storage, the compound should be stored under an inert atmosphere (nitrogen or argon).[6] This minimizes the risk of oxidation. After use, purge the container headspace with an inert gas before re-sealing.

-

Light: Protect from light at all times. Use amber glass vials or bottles.[3] If a clear container is necessary for visualization, it should be wrapped in aluminum foil or stored inside a light-blocking secondary container.

-

Moisture: The compound should be stored in a dry, well-ventilated place.[7] Ensure containers are tightly sealed to prevent the ingress of atmospheric moisture, which can promote hydrolysis. Use of a desiccator for storage of opened containers can provide an additional layer of protection.

-

General Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for analogous compounds, this substance may cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated area or a chemical fume hood.

Protocol for a Comprehensive Stability Assessment

To experimentally validate the stability of this compound for a specific application or formulation, a structured stability study is essential. This protocol provides a self-validating framework grounded in principles outlined by the International Council for Harmonisation (ICH).[9]

Objective

To determine the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to establish a stability-indicating analytical method.

Materials & Methods

-

Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard choice. The method must be capable of separating the intact compound from all potential degradation products.

-

Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and range before the study begins. Specificity is proven by demonstrating that the peaks for degradants do not co-elute with the main compound peak (peak purity analysis using a photodiode array detector is recommended).

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A co-solvent like acetonitrile may be needed due to its low water solubility.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.

-

Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.

-

Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in foil to shield it from light.

-

Sampling and Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration and analyze by the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of remaining this compound.

-

Determine the percentage of each degradation product formed.

-

Assess the mass balance to ensure all major degradation products are accounted for.

-

Use LC-MS/MS to identify the structure of significant degradation products to confirm the proposed pathways.

-

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis at the ester linkage and oxidation of its phenolic group, with photosensitivity being an additional critical factor. While it is a robust molecule under ideal conditions, its integrity can be compromised by exposure to moisture, oxygen, light, and non-neutral pH.

For drug development professionals and researchers, adherence to stringent storage protocols—specifically, storage in a cool, dry, dark environment, preferably under an inert atmosphere —is non-negotiable for preserving the compound's purity. The implementation of a systematic stability assessment, including forced degradation studies, provides the ultimate assurance of a compound's behavior and is a cornerstone of sound scientific and pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8365, Ethyl Salicylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783186, Mthis compound. Retrieved from [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). Ethyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. Ethyl 2-hydroxybenzoate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synonyms, alternative names, and essential identifiers for the chemical compound Ethyl 5-fluoro-2-hydroxybenzoate. A comprehensive understanding of its nomenclature is critical for unambiguous communication in research, synthesis, and regulatory documentation.

Chemical Identity and Nomenclature

This compound is a fluorinated aromatic compound with significant applications as a building block in the synthesis of pharmaceutically active ingredients. Its chemical identity is defined by a benzene ring substituted with a fluorine atom, a hydroxyl group, and an ethyl ester group.

The nomenclature of this compound can be approached from several perspectives, leading to a variety of synonyms and alternative names encountered in scientific literature, chemical supplier catalogs, and patents.

Systematic and Common Names

The most systematic and universally recognized name, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of all functional groups on the benzene ring.

A widely used and accepted common name is Ethyl 5-fluorosalicylate . This name is derived from its parent acid, 5-fluorosalicylic acid. Salicylic acid is the common name for 2-hydroxybenzoic acid, and its esters are referred to as salicylates.

Other descriptive names that may be encountered include:

-

5-FLUORO-2-HYDROXYBENZOIC ACID ETHYL ESTER[]

-

Benzoic acid, 5-fluoro-2-hydroxy-, ethyl ester

It is crucial for researchers to recognize these names as interchangeable to ensure accurate literature searches and material procurement.

Tabulated Identifiers

For unequivocal identification, a combination of its chemical name and registry numbers should be utilized. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 443-12-9 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES Code | O=C(OCC)C1=CC(F)=CC=C1O |

| InChI Key | Not readily available in search results |

Structural Context and Nomenclature Rationale

The various names for this compound arise from different systematic and semi-systematic naming conventions. Understanding the underlying chemical structure provides clarity on the origins of these synonyms.

The core of the molecule is a benzoic acid scaffold, which is a benzene ring attached to a carboxylic acid. In this case, the carboxylic acid is esterified with an ethyl group, leading to the "ethyl benzoate" portion of the name. The benzene ring is further substituted with a hydroxyl (-OH) group at the 2-position and a fluorine (-F) atom at the 5-position.

The common name, Ethyl 5-fluorosalicylate, emphasizes its relationship to salicylic acid (2-hydroxybenzoic acid). This naming convention is prevalent in the pharmaceutical and fine chemicals industries.

The following diagram illustrates the chemical structure and the relationships between the parent compounds and their corresponding esters, providing a visual guide to the nomenclature.

Caption: Nomenclature relationship of this compound.

Role as a Key Building Block in Drug Discovery

Fluorinated building blocks are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties. This compound is a valuable synthon, or building block, for the construction of more complex molecules, particularly in the development of novel therapeutics.

A notable example of its application is in the synthesis of the heat shock protein 90 (HSP90) inhibitor, TAS-116 (pimitespib) . HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous proteins involved in cancer cell growth and survival, making it a key target for cancer therapy.[2] TAS-116 has shown potent antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of various cancers, including gastrointestinal stromal tumors.[2][3] The synthesis of TAS-116 and its analogues often involves the use of intermediates derived from or structurally related to this compound.[4]

Representative Synthesis Protocol: Fischer-Speier Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 5-fluorosalicylic acid, with ethanol in the presence of an acid catalyst.

Causality Behind Experimental Choices

The Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used.[5] The alcohol, in this case ethanol, can also serve as the solvent for the reaction. The removal of water, the other product of the reaction, can also shift the equilibrium to the right.[5] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[5]

Step-by-Step Methodology

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

5-Fluorosalicylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluorosalicylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity.

Experimental Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Conclusion

A precise understanding of the nomenclature and chemical context of this compound is indispensable for scientists and researchers in the pharmaceutical industry. Its role as a key building block in the synthesis of innovative drugs like TAS-116 underscores its importance. This guide provides a foundational understanding of its synonyms, identifiers, and a practical synthesis approach, thereby facilitating its effective utilization in drug discovery and development endeavors.

References

- Uno, T., Kitade, M., Yamashita, S., Oshiumi, H., Kawai, Y., Mizutani, T., Yoshimura, C., Kodama, Y., Muraoka, H., Takahashi, K., Yonekura, K., Ohkubo, S., & Utsugi, T. (2013). TAS-116, an orally available HSP90α/β selective inhibitor: Synthesis and biological evaluation. Molecular Cancer Therapeutics, 12(11 Supplement), C127.

- Koga, H., et al. (2014). TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models. Cancer Research, 74(22), 6675-6685.

- Uno, T., et al. (2013). Abstract C127: TAS-116, an orally available HSP90α/β selective inhibitor: Synthesis and biological evaluation. Molecular Cancer Therapeutics, 12(11_Supplement), C127–C127.

- Tawara, I., et al. (2021). TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia. Cancer Science, 113(2), 756-767.

- Doi, T., et al. (2020). Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial. ESMO Open, 5(5), e000853.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: pimitespib. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

- Google Patents. (n.d.). CN107674052A - Vilazodone intermediate 5 (1 piperazinyl) The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.

-

PubChem. (n.d.). Vilazodone ethyl ester. Retrieved from [Link]

-

WIPO. (n.d.). WO/2013/153492 PROCESS FOR THE PREPARATION OF VILAZODONE HYDROCHLORIDE AND ITS AMORPHOUS FORM. Retrieved from [Link]

- Google Patents. (n.d.). CN102964323A - Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide.

-

ResearchGate. (n.d.). Mechanism for synthesis of vilazodone. Retrieved from [Link]

- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.

- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). US Patent for Inhibitors of Stearoyl-CoA desaturase 1 (SCD1).

-

Eureka | Patsnap. (n.d.). Process for synthesizing norfloxacin. Retrieved from [Link]

- Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.

Sources

- 2. TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilazodone ethyl ester | C28H30N4O3 | CID 11249739 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Placement of Fluorine: A Theoretical and Practical Guide to Fluorinated Benzoates for Drug Discovery Professionals

Introduction: Beyond a Simple Halogen Swap

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has transcended mere empirical observation to become a cornerstone of rational drug design.[1] Among the various fluorinated motifs, fluorinated benzoates represent a particularly versatile and impactful class of compounds. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to the profound and often nuanced influence of fluorine on molecular properties.[2][3] This guide provides a deep dive into the theoretical underpinnings of fluorinated benzoates, connecting quantum chemical principles to tangible outcomes in drug development, such as enhanced metabolic stability, modulated acidity, and improved binding affinity.[1][4][5] We will explore the causality behind the experimental choices in their synthesis and analysis, offering field-proven insights for researchers and scientists.

The Dual Nature of Fluorine: A Theoretical Deep Dive

The unique properties of fluorinated benzoates stem from the fundamental electronic characteristics of the fluorine atom. Its high electronegativity and the nature of its orbital interactions with the aromatic ring create a delicate interplay of opposing electronic effects.

The Inductive Effect: An Electron-Withdrawing Powerhouse

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework of the benzene ring.[6] This effect reduces the electron density of the aromatic system, a property that has significant consequences for the molecule's reactivity and acidity.[7][8]

The Resonance Effect: A Counterintuitive Electron Donation

Contrary to its inductive effect, fluorine can also act as an electron-donating group through resonance (+M or +R effect).[6] The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring.[6] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the aromatic carbons, this resonance effect is generally weaker than its inductive effect.[9][10]

"Fluoromaticity": A New Level of Stability

Recent studies have introduced the concept of "fluoromaticity," where the addition of fluorine atoms to an aromatic ring contributes a new set of π-bonding and antibonding orbitals.[11] This can lead to increased stabilization of the ring, resulting in shorter bond lengths and a higher resistance to addition reactions.[11] This enhanced stability contributes to the high thermal and chemical resistance observed in many fluorinated aromatic compounds.[11]

Caption: Interplay of inductive and resonance effects of fluorine on the benzoate ring.

The Impact of Fluorination on Physicochemical Properties

The electronic perturbations caused by fluorine substitution translate directly into measurable changes in the physicochemical properties of benzoates. These changes are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid.[12][13] This stabilization facilitates the release of the proton, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa).[12][13] The position of the fluorine substituent has a pronounced effect on the magnitude of this change, with ortho-substitution generally leading to the greatest increase in acidity due to the proximity of the fluorine atom to the carboxylic acid group.[14][15]

Lipophilicity (LogP)

Fluorine is a lipophilic atom, and its incorporation into a molecule generally increases its lipophilicity (LogP). This is a crucial parameter in drug design, as it influences a compound's ability to cross cell membranes and its distribution in the body. However, the relationship is not always linear and can be influenced by the overall molecular context.

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[3][4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug can be significantly increased.[3][4][5]

Quantitative Data Summary

| Property | Effect of Fluorination | Rationale |

| Acidity (pKa) | Decreases (Acidity Increases) | Inductive electron withdrawal stabilizes the carboxylate anion.[12][13] |

| Lipophilicity (LogP) | Generally Increases | Fluorine is a lipophilic atom. |

| Metabolic Stability | Increases | The strong C-F bond is resistant to enzymatic cleavage.[3] |

pKa Values of Isomeric Fluorobenzoic Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27[14] |

| 3-Fluorobenzoic Acid | 3.86[16] |

| 4-Fluorobenzoic Acid | 4.14[17] |

Experimental and Computational Analysis of Fluorinated Benzoates

A combination of experimental and computational techniques is essential for a comprehensive understanding of fluorinated benzoates.

Synthesis of Fluorinated Benzoates: A Representative Protocol

The synthesis of fluorinated benzoic acids can be achieved through various methods, including direct fluorination or by starting from a fluorinated precursor.[1] A common laboratory-scale synthesis involves the oxidation of a corresponding fluorotoluene.[18]

Protocol: Oxidation of 4-Fluorotoluene to 4-Fluorobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorotoluene (1 equivalent) and a suitable solvent (e.g., a mixture of pyridine and water).

-

Oxidation: While stirring, slowly add potassium permanganate (KMnO4) (approximately 3 equivalents) in portions to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools for the structural elucidation of fluorinated benzoates.[19] 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and O-H stretching of the carboxylic acid and the C-F stretching vibrations.[19][20]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Computational Modeling: A Predictive Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the properties of fluorinated benzoates.[2][19][21]

Protocol: DFT Calculation of a Fluorinated Benzoate

-

Structure Building: Construct the 3D structure of the desired fluorinated benzoate using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[19]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain theoretical vibrational frequencies for comparison with experimental IR spectra.

-

Property Calculation: Calculate various electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and NMR chemical shifts (using the GIAO method).[19]

Caption: A generalized workflow for the computational analysis of fluorinated benzoates.

Applications in Drug Discovery and Beyond

The unique properties of fluorinated benzoates have led to their widespread use in various scientific disciplines.

-

Medicinal Chemistry: As discussed, fluorinated benzoates are key building blocks in the synthesis of pharmaceuticals, where they are used to fine-tune the ADME properties and biological activity of drug candidates.[1][22]

-

Materials Science: Fluorinated polymers containing benzoate units exhibit desirable properties such as low surface energy, chemical resistance, and thermal stability, making them suitable for applications in coatings, membranes, and other advanced materials.[2]

-

Hydrology: Due to their stability and unique analytical signatures, various fluorobenzoic acids are used as conservative tracers in groundwater studies to model water flow and transport of contaminants.[23]

Conclusion: A Powerful Tool in the Chemist's Arsenal

Fluorinated benzoates are far more than simple substituted analogs. The strategic incorporation of fluorine provides a powerful and predictable means to modulate a wide range of molecular properties. A thorough understanding of the underlying theoretical principles, from electronic effects to their impact on physicochemical properties, empowers researchers to make informed decisions in the design and synthesis of novel molecules with tailored functionalities. By integrating computational modeling with experimental validation, the full potential of fluorinated benzoates can be harnessed to accelerate innovation in drug discovery and other scientific fields.

References

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

- Processes for the preparation of fluorinated benzoic acids.

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

-

Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. [Link]

-

3-Fluorobenzoic Acid. PubChem. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Link]

-

Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. NIH. [Link]

-

Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. [Link]

-

The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. [Link]

- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

-

The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. ResearchGate. [Link]

-

2-Fluorobenzoic acid. Wikipedia. [Link]

-

20.4 Substituent Effects on Acidity. OpenStax. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. [Link]

-

FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [Link]

-

Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC - PubMed Central. [Link]

-

Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]

-

p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

-

Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications (RSC Publishing). [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ScienceDirect. [Link]

-

3-Fluorobenzoic acid. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 14. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 15. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 17. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]